molecular formula C8H6F3NO B3026688 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone CAS No. 1060801-56-0

2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone

Cat. No.: B3026688
CAS No.: 1060801-56-0
M. Wt: 189.13
InChI Key: XXWGGGAVTBJXKX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone (CAS No. 1060801-56-0) is a fluorinated aromatic ketone featuring a trifluoroacetyl group attached to a 5-methylpyridine ring. The compound has a molecular formula of C₈H₆F₃NO and a molecular weight of 189.13 g/mol . It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Notably, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis scalability or shifting industrial priorities .

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWGGGAVTBJXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744629
Record name 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-56-0
Record name 2,2,2-Trifluoro-1-(5-methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone is explored as an intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group can enhance the potency and selectivity of drug candidates.
    • It has been investigated for its potential biological activity, particularly in modulating interactions with biological molecules through π–π interactions and hydrogen bonding.
  • Case Studies :
    • Research indicates that compounds with similar structures exhibit significant biological activities. For instance, derivatives of this compound have shown promise in treating conditions such as cancer and inflammation due to their ability to interact effectively with target proteins.

Agrochemical Applications

The compound is also utilized in the development of specialty chemicals for agricultural use. Its unique chemical structure allows for the creation of herbicides and pesticides that are more effective against specific pests while being less harmful to non-target species.

Materials Science Applications

In materials science, this compound can be employed in the synthesis of advanced materials due to its stability and reactivity. It can serve as a building block for creating fluorinated polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyridine ring can participate in various binding interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on Heterocyclic Rings

Triazole Derivatives
  • 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a) Structure: A trifluoroacetyl group is attached to a 5-phenyl-substituted triazole ring. Properties: Molecular weight = 259.17 g/mol; melting point = 105–108°C. Synthesis: Yield = 80%, E-factor = 13.6 (indicating moderate environmental impact) .
  • 2,2,2-Trifluoro-1-(5-phenyl-2-propyl-2H-1,2,3-triazol-4-yl)ethanone (3g) Structure: Propyl substituent on the triazole nitrogen. Properties: Molecular weight = 283.25 g/mol; yield = 93%. Key Difference: Alkyl chains improve lipophilicity, favoring membrane permeability in biological applications .
Oxadiazole and Naphthyridine Derivatives
  • 2,2,2-Trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone Structure: Oxadiazole ring replaces pyridine. Properties: Molecular weight = 242.16 g/mol. Key Difference: Oxadiazole’s electron-deficient nature increases reactivity in nucleophilic substitutions .
  • 2,2,2-Trifluoro-1-(2-methyl-1,8-naphthyridin-3-yl)ethanone Structure: Naphthyridine core with a methyl substituent. Synthesis: Microwave-assisted Friedlander condensation (eco-friendly method). Application: Demonstrates antimicrobial activity, highlighting the role of trifluoromethyl groups in bioactive molecules .

Halogenated and Functionalized Pyridine Analogs

  • 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride Structure: Bromine substituent at the pyridine 5-position. Key Difference: Bromine enhances electrophilicity, making it suitable for cross-coupling reactions .
  • 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone Structure: Trifluoromethyl group at the pyridine 6-position. Key Difference: Altered electronic effects due to substituent position influence binding affinity in receptor-ligand interactions .

Yield and Environmental Impact

Compound Yield (%) E-Factor Key Synthetic Notes
Target Compound N/A N/A Discontinued; synthesis not detailed
2a (Triazole-phenyl) 80 13.6 Acid-switchable synthesis
3g (Triazole-propyl) 93 N/A High-yield alkylation
Naphthyridine derivative N/A N/A Microwave-assisted (green method)

Observations :

  • Alkylation of triazoles achieves higher yields (e.g., 93% for 3g) compared to aryl-substituted analogs .
  • The E-factor of 13.6 for compound 2a underscores the need for solvent optimization in industrial processes .

Melting Points and Solubility

  • The triazole-phenyl derivative (2a) has a melting point of 105–108°C, suggesting higher crystallinity than the target compound (data unavailable) .
  • Trifluoromethyl groups generally enhance lipophilicity (logP), improving blood-brain barrier penetration in drug candidates .

Reactivity

  • Electron-withdrawing trifluoroacetyl groups increase electrophilicity at the carbonyl carbon, facilitating nucleophilic additions.
  • Methyl substituents on pyridine (target compound) reduce steric hindrance compared to bulkier phenyl or alkyl groups in analogs .

Biological Activity

2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone, a compound with the molecular formula C8_8H6_6F3_3NO, has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

  • Molecular Formula : C8_8H6_6F3_3NO
  • Molar Mass : 189 g/mol
  • Boiling Point : Approximately 205.4 °C
  • CAS Number : 1060801-56-0

The trifluoromethyl group and the pyridine derivative structure contribute to the compound's unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to possess broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

Research has highlighted the potential of trifluoromethylated compounds in cancer therapy. A study demonstrated that certain pyridine derivatives exhibited potent inhibitory effects on cancer cell lines, with IC50_{50} values indicating effective growth inhibition. For example:

CompoundCancer Cell LineIC50_{50} (μM)
Compound AMDA-MB-231 (TNBC)0.126
Compound BMCF-717.02

These findings suggest that this compound may similarly inhibit tumor growth while sparing normal cells .

The proposed mechanism of action for the anticancer effects includes the induction of apoptosis and cell cycle arrest at the G2/M phase. This is critical for therapeutic applications as it may lead to reduced tumor growth and metastasis . Additionally, compounds in this category have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.

Safety Profile

A toxicity study conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development . However, detailed long-term toxicity studies are warranted to ensure comprehensive safety assessments.

Case Study 1: Anticancer Activity Assessment

In a controlled study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was administered at varying concentrations over a period of 72 hours, demonstrating a dose-dependent response.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that after intravenous administration of a related compound at a dose of 2 mg/kg, clearance was measured at approximately 82.7 mL/h/kg with an oral bioavailability of about 31.8% following oral administration of 10 mg/kg. These parameters suggest that similar derivatives may exhibit favorable pharmacokinetic profiles conducive for therapeutic use .

Q & A

Q. What contradictions exist in reported synthetic yields, and how can reproducibility be improved?

  • Case Study : Sub-gram syntheses report 80–85% yields , while scaled-up reactions (10 mmol) drop to ~70% due to byproduct formation (e.g., hydrazones). Reproducibility requires strict moisture control (H₂O < 0.1% in solvents) and inert atmospheres (N₂/Ar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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